2-Hydroxyethylflurazepam is a significant metabolite of flurazepam, a benzodiazepine drug. [, , , , , ] It is formed through the metabolic pathway of flurazepam in the body, primarily via hepatic metabolism. [, ] In scientific research, 2-Hydroxyethylflurazepam serves as an analytical target in studies focusing on drug metabolism, analytical method development for benzodiazepine detection, and the investigation of drug stability in biological samples. [, , , , , ]
This compound falls under the category of benzodiazepines, which are characterized by their benzene ring fused to a diazepine ring. Benzodiazepines are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The presence of chlorine and fluorine substituents in its structure suggests enhanced biological activity compared to simpler benzodiazepines.
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)- typically involves several steps:
Technical parameters such as reaction temperature, solvent choice, and reaction time play crucial roles in optimizing yield and purity during synthesis.
The molecular formula for this compound is , with a molecular weight of approximately 288.73 g/mol.
The molecular structure can be represented using software like ChemDraw or similar tools that allow visualization of three-dimensional conformations.
The chemical reactivity of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)- is influenced by its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or develop new derivatives.
The mechanism of action for compounds in the benzodiazepine class typically involves modulation of neurotransmitter systems:
Key physical and chemical properties include:
These properties are crucial for determining appropriate formulation strategies for pharmaceutical applications.
The primary applications of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)- include:
The strategic disconnection of 2H-1,4-benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)- (CAS 20971-53-3) reveals three critical synthons enabling efficient assembly: (1) the benzodiazepine core, (2) the 7-chloro-5-(2-fluorophenyl) substitution pattern, and (3) the N1-(2-hydroxyethyl) side chain. Retrosynthetically, the seven-membered ring is cleaved at the N1-C2 amide bond and C4-imine functionality, pointing to 2-amino-5-chloro-2'-fluorobenzophenone as the foundational precursor. This benzophenone derivative undergoes cyclocondensation with amino acid equivalents to establish the diazepine scaffold, with the 7-chloro and 2-fluorophenyl groups incorporated at this initial stage rather than through late-stage functionalization [1] [8].
The 1-(2-hydroxyethyl) moiety is introduced via N-alkylation either pre- or post-cyclization. Synthetic routes employing ethylene oxide or 2-bromoethanol as alkylating agents demonstrate significant variability in regioselectivity. Direct N-alkylation of the benzodiazepinone nitrogen requires careful optimization due to competing O-alkylation and dimerization side reactions. Alternatively, employing 2-((tert-butyldimethylsilyl)oxy)ethanol as a protected synthon followed by deprotection (e.g., tetrabutylammonium fluoride) achieves higher functional group fidelity, albeit with added synthetic steps [2] [9]. The positioning of the 7-chloro substituent is optimally achieved through regioselective electrophilic aromatic substitution prior to ring formation, as attempted late-stage C-H activation at this position suffers from poor selectivity and competing side-chain reactions [10].
Table 1: Key Synthons and Precursors for Target Compound Synthesis
Structural Element | Preferred Precursor | Alternative Precursor | Critical Reaction Step |
---|---|---|---|
Benzodiazepine Core | 2-Amino-5-chloro-2'-fluorobenzophenone | (Z)-7-Nitro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (Nitrazepam) | Cyclocondensation with glycine derivatives |
1-(2-Hydroxyethyl) Side Chain | 2-Bromoethanol | Ethylene oxide | N-Alkylation under phase-transfer conditions |
7-Chloro Substituent | Pre-functionalized 5-chloro anthranilic acid derivatives | Halogenated benzophenones via Pd-catalyzed C-H activation | Regioselective electrophilic substitution |
Cyclization to form the seven-membered benzodiazepinone ring represents the pivotal transformation in synthesizing the target compound. Both acid-catalyzed and base-mediated systems demonstrate distinct mechanistic pathways and selectivity profiles:
Acid-Catalyzed Cyclization (Protic & Lewis Acid Systems):Employing acetic acid under reflux facilitates the condensation of 2-amino-5-chloro-2'-fluorobenzophenone with 2-aminoethanol derivatives via imine formation followed by nucleophilic attack. This approach yields the 2,3-dihydro-1H-1,4-benzodiazepin-2-one intermediate with moderate efficiency (60-70%). Lewis acids like ZnCl₂ (5-10 mol%) significantly accelerate the rate by activating the carbonyl group towards nucleophilic addition, achieving cyclization at 80°C within 4 hours (85% yield). However, acid-mediated methods risk hydroxyethyl side chain dehydration, particularly under prolonged heating, forming a vinyl byproduct (3-8%) that complicates purification [1] [6].
Base-Mediated Cyclization:Utilizing K₂CO₃ in aprotic solvents (toluene/DMF) enables deprotonation of the amine precursor, promoting nucleophilic attack on the carbonyl carbon. While minimizing dehydration side reactions (<1%), this method suffers from slower kinetics, requiring 12-18 hours at 110°C for complete conversion (75% yield). Palladium-catalyzed approaches dramatically enhance efficiency through aza-Michael additions or Buchwald-Hartwig aminations. Pd(PPh₃)₄ (10 mol%) in toluene with K₂CO₃ facilitates intramolecular aza-Michael cyclization of N-allyl anthranilamide precursors at 110°C, delivering the benzodiazepinone core as a single diastereomer in >90% yield within 2 hours. This method exemplifies superior atom economy and stereocontrol but requires sophisticated halogen-compatible ligands [6] [10].
Microwave-Assisted Optimization:Both acid and base systems benefit significantly from microwave irradiation. Acid-catalyzed cyclization in acetic acid achieves 95% conversion in 20 minutes (100°C, 300W), while Pd-catalyzed Buchwald-Hartwig N-arylation completes in <30 minutes with 5 mol% Pd₂(dba)₃/P(o-tolyl)₃, delivering N1-substituted products in 92% isolated yield. Microwave conditions suppress thermal degradation pathways, preserving the hydroxyethyl functionality's integrity [6] [10].
Table 2: Comparative Analysis of Benzodiazepine Ring Cyclization Methodologies
Methodology | Catalyst/Base | Conditions | Yield (%) | Reaction Time | Key Advantage | Primary Limitation |
---|---|---|---|---|---|---|
Protic Acid | Glacial AcOH | Reflux, 8h | 60-70 | 8h | Operational simplicity | Dehydration side products (≤8%) |
Lewis Acid | ZnCl₂ (10 mol%) | Toluene, 80°C | 85 | 4h | Mild temperatures | Moisture sensitivity |
Base-Mediated | K₂CO₃ | Toluene/DMF, 110°C | 75 | 12-18h | No dehydration | Extended reaction time |
Pd-Catalyzed (Buchwald-Hartwig) | Pd₂(dba)₃/P(o-tolyl)₃ | MW, 100°C | 92 | 30 min | Excellent diastereoselectivity | Ligand cost/air sensitivity |
Pd-Catalyzed (aza-Michael) | Pd(PPh₃)₄ | Toluene, 110°C | >90 | 2h | Atom economy | Limited substrate scope |
The 2-hydroxyethyl group at N1 introduces both opportunities for derivatization and challenges in chemoselective manipulation. Key strategies encompass protecting group selection, solvent-dependent acylation, and oxidation state modulation:
Protecting Group Strategies:The primary alcohol's reactivity necessitates protection during ring-forming steps or electrophilic halogenation. tert-Butyldimethylsilyl (TBS) ethers demonstrate superior compatibility with Pd-catalyzed cyclizations (94-97% deprotection yield using TBAF in THF). Acetate protecting groups, while easily installed (Ac₂O/pyridine, 25°C, 2h), exhibit partial cleavage (<70%) under basic cyclization conditions (e.g., K₂CO₃). Carbonate protection via ethyl chloroformate (pyridine/CH₂Cl₂, 0°C) offers an attractive compromise, resisting both weakly acidic and basic conditions yet cleavable selectively with LiOH/MeOH-H₂O (95% yield) without disturbing the lactam [2] [5].
Solvent Effects in Acylation/Etherification:Chemoselective O- versus N-acylation of the hydroxyethyl group is critically solvent-dependent. Polar aprotic solvents (DMF, CH₃CN) favor N-acylation of the benzodiazepinone nitrogen (≥9:1 N/O selectivity) due to enhanced amide nucleophilicity. Conversely, nonpolar solvents (toluene) or Schotten-Baumann conditions (aqueous NaOH/CH₂Cl₂) shift selectivity towards O-acylation (7:1 O/N ratio) by suppressing amide anion formation. For O-alkylation (e.g., mesylation), tetrahydrofuran (THF) with NaH (0°C) achieves >95% conversion with minimal N-alkylation byproducts (<2%) [5].
Late-Stage Oxidation and Chain Elongation:The hydroxyethyl side chain serves as a handle for further diversification. Controlled TEMPO/BAIB oxidation in CH₂Cl₂/H₂O (6h, 25°C) cleanly generates the carboxylic acid analog (95% yield), a precursor for amide-coupled prodrugs. Mitsunobu reactions with phthalimide afford N1-(2-aminoethyl) derivatives after hydrazine deprotection, enabling peptide conjugation. Crucially, ethylene glycol/dimethoxyethane solvents prevent epimerization at C3 during Mitsunobu steps, preserving stereochemical integrity when chiral centers are present [5] [9].
Table 3: Protecting Group Performance in Hydroxyethyl Functionalization
Protecting Group | Installation Reagent | Conditions | Deprotection Reagent | Deprotection Yield (%) | Compatibility Notes |
---|---|---|---|---|---|
TBS Ether | TBSCl, imidazole | DMF, 25°C, 12h | TBAF, THF | 94-97 | Stable to Pd catalysis, weak acids/bases |
Acetate | Ac₂O, pyridine | 25°C, 2h | K₂CO₃, MeOH/H₂O | 68-70 | Base-sensitive; partial lactam cleavage |
Methyl Carbonate | Methyl chloroformate, pyridine | CH₂Cl₂, 0°C→25°C | LiOH, MeOH/H₂O | 95 | Broad pH stability; orthogonal to silyl |
THP Ether | DHP, PPTS | CH₂Cl₂, 25°C, 4h | PPTS, EtOH | 85 | Acid-sensitive; incompatible with Lewis acids |
Benzyl Ether | BnBr, NaH | THF, 0°C | Pd/C, H₂ | 90 | Hydrogenation-compatible; stable to strong bases |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7